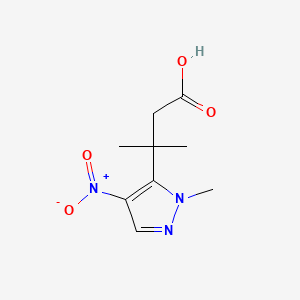
3-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)butanoic acid is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and 1,3-dicarbonyl compounds. For example, the reaction of hydrazine with ethyl acetoacetate can yield 3-methyl-1H-pyrazole.
Alkylation: The methyl group at the 1-position can be introduced through alkylation reactions using methyl iodide and a suitable base.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a series of reactions involving the appropriate starting materials and reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
化学反应分析
Types of Reactions
3-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Pyrazoles: Formed through nucleophilic substitution reactions.
科学研究应用
3-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 3-methyl-3-(1-methyl-4-nitro-1H-pyrazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
3-methyl-1H-pyrazole: Lacks the nitro and butanoic acid groups, making it less versatile in terms of chemical reactivity.
4-nitro-1H-pyrazole:
3-methyl-4-nitro-1H-pyrazole: Similar structure but lacks the butanoic acid moiety, affecting its solubility and reactivity.
属性
分子式 |
C9H13N3O4 |
|---|---|
分子量 |
227.22 g/mol |
IUPAC 名称 |
3-methyl-3-(2-methyl-4-nitropyrazol-3-yl)butanoic acid |
InChI |
InChI=1S/C9H13N3O4/c1-9(2,4-7(13)14)8-6(12(15)16)5-10-11(8)3/h5H,4H2,1-3H3,(H,13,14) |
InChI 键 |
KFBMAGQNHFKANQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC(=O)O)C1=C(C=NN1C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















